2,4,6-Trimethylphenyl isocyanide
Description
Properties
IUPAC Name |
2-isocyano-1,3,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLRXQFLTHXBIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[N+]#[C-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205748 | |
| Record name | 2,4,6-Trimethylphenyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57116-96-8 | |
| Record name | 2,4,6-Trimethylphenyl isocyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057116968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trimethylphenyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Innovations for 2,4,6 Trimethylphenyl Isocyanide
Established Synthetic Pathways
The classical routes to 2,4,6-trimethylphenyl isocyanide are characterized by two main strategies: the dehydration of a pre-formed formamide (B127407) and the direct conversion from the primary amine.
The most prevalent and versatile method for synthesizing isocyanides is the dehydration of N-substituted formamides. mdpi.com This two-step process begins with the formylation of the primary amine, 2,4,6-trimethylaniline (B148799), to produce N-(2,4,6-trimethylphenyl)formamide. nih.govsigmaaldrich.com This formamide intermediate is then subjected to dehydration using a variety of reagents. mdpi.com
Common dehydrating agents include:
Phosphorus oxychloride (POCl₃): This is a widely used and effective reagent for the dehydration of formamides. mdpi.comorgsyn.org The reaction is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acidic byproducts. mdpi.comorgsyn.org A highly efficient protocol involves using POCl₃ with triethylamine as the solvent at 0 °C, which can produce the isocyanide in high yields within minutes. mdpi.com
Phosgene (COCl₂) and its derivatives: Phosgene, diphosgene, and triphosgene (B27547) are also powerful dehydrating agents for this transformation. mdpi.comeverand.com However, their high toxicity necessitates careful handling and has led to the development of safer alternatives. mdpi.com Triphosgene in the presence of a base like N-methylmorpholine (NMM) has been suggested as a method of choice in some studies. everand.com
Tosyl Chloride (TsCl): In combination with a base like pyridine or triethylamine, tosyl chloride can effectively dehydrate formamides to isocyanides. nih.govresearchgate.net Mechanochemical methods, using ball-milling, have been developed to make this process more environmentally friendly. nih.gov
The general reaction for the dehydration of N-(2,4,6-trimethylphenyl)formamide is depicted below:
Scheme 1: Dehydration of N-(2,4,6-trimethylphenyl)formamide to this compound.
(Image of the chemical reaction showing the formamide converting to the isocyanide with a generic dehydrating agent)
One-step methods offer a more direct route from the primary amine to the isocyanide, bypassing the isolation of the formamide intermediate.
Hofmann Isocyanide Synthesis (Carbylamine Reaction): This classic reaction involves treating a primary amine, in this case, 2,4,6-trimethylaniline, with chloroform (B151607) (CHCl₃) and a strong base, such as potassium hydroxide, typically under phase-transfer conditions. This method generates the isocyanide directly but is often limited by modest yields and the use of chlorinated solvents. nih.gov
Difluorocarbene-Mediated Synthesis: A more modern and efficient one-step method utilizes difluorocarbene (:CF₂) as the C1 source. organic-chemistry.orgacs.orgresearchgate.net The difluorocarbene is generated in situ from a precursor like sodium chlorodifluoroacetate. It reacts with the primary amine in the presence of a base to yield the corresponding isocyanide. organic-chemistry.orgacs.orgresearchgate.net This method is noted for its convenience, safety (avoiding highly toxic reagents), and tolerance of various functional groups. organic-chemistry.org
A novel one-pot approach combines the initial formylation of the amine with the subsequent dehydration step without isolating the intermediate formamide. rsc.orgresearchgate.net This process has been shown to be effective for various amines, where the choice and stoichiometry of the dehydrating agent and base are critical for success. rsc.org
Mechanistic Elucidation of Isocyanide Formation Reactions
The mechanisms of these synthetic routes have been studied to understand and optimize the reaction conditions.
Mechanism of Formamide Dehydration: The dehydration of N-(2,4,6-trimethylphenyl)formamide with reagents like POCl₃ or TsCl proceeds through the activation of the formamide oxygen. For example, with POCl₃ in the presence of a base (e.g., triethylamine), the oxygen atom of the formamide attacks the phosphorus atom, leading to the formation of a Vilsmeier-like intermediate. The base then abstracts a proton from the nitrogen and subsequently the formyl proton, followed by the elimination of the phosphate-derived leaving group to yield the isocyanide. The base plays a crucial role in promoting the formation of the intermediate and facilitating the final elimination step. nih.gov
Mechanism of the Hofmann Isocyanide Reaction: This reaction proceeds via the formation of dichlorocarbene (B158193) (:CCl₂) as a key reactive intermediate. The strong base deprotonates chloroform to give the trichloromethyl anion (⁻CCl₃), which then undergoes alpha-elimination to lose a chloride ion, forming dichlorocarbene. The nucleophilic primary amine (2,4,6-trimethylaniline) attacks the electrophilic carbene. A series of proton transfers and eliminations of hydrogen chloride, facilitated by the base, ultimately results in the formation of the isocyanide.
Mechanism of Difluorocarbene Reaction: The proposed mechanism involves the nucleophilic addition of the primary amine to the in situ generated difluorocarbene. organic-chemistry.org This is followed by a sequence of base-promoted elimination steps, removing two equivalents of hydrogen fluoride, to furnish the final isocyanide product. organic-chemistry.org
Comparative Analysis of Synthetic Efficiency and Selectivity
The choice of synthetic method for producing this compound depends on factors such as yield, reaction conditions, safety, and environmental impact.
| Method | Reagents | Typical Yields | Reaction Time | Advantages | Disadvantages |
| Formamide Dehydration (POCl₃) | N-(2,4,6-trimethylphenyl)formamide, POCl₃, Triethylamine | High to Excellent mdpi.com | < 5 min - 2 h mdpi.com | High yields, fast reaction times, well-established. mdpi.com | Requires pre-synthesis of formamide, POCl₃ is corrosive. |
| Formamide Dehydration (TsCl) | N-(2,4,6-trimethylphenyl)formamide, TsCl, Pyridine/Triethylamine | Good to High nih.gov | 30 min - hours nih.gov | Safer alternative to phosgene/POCl₃. nih.gov | Requires pre-synthesis of formamide, longer reaction times. |
| Hofmann Reaction | 2,4,6-trimethylaniline, CHCl₃, KOH | Moderate | Variable | One-step from amine. | Often low yields, use of chlorinated solvents, malodorous byproducts. |
| Difluorocarbene Synthesis | 2,4,6-trimethylaniline, Sodium chlorodifluoroacetate, Base | Up to 70% organic-chemistry.org | Variable | One-step, avoids highly toxic reagents, good functional group tolerance. organic-chemistry.orgacs.org | Moderate yields, requires heating (100°C). organic-chemistry.org |
| One-Pot Amine to Isocyanide | 2,4,6-trimethylaniline, Formic acid, Dehydrating agent, Base | High rsc.orgresearchgate.net | Variable | Operationally simple, avoids formamide isolation. rsc.org | Optimization of multiple reagents and conditions required. |
Advanced Reactivity and Transformation Pathways of 2,4,6 Trimethylphenyl Isocyanide
Nucleophilic Reactivity of the Isocyanide Carbon Center
The isocyanide carbon atom of 2,4,6-trimethylphenyl isocyanide exhibits a dual electronic nature, with both nucleophilic and electrophilic character. However, its predominant reactivity is nucleophilic, readily participating in reactions with a wide range of electrophiles.
Organometallic reagents, such as organolithium and Grignard reagents, are potent nucleophiles that readily attack the electrophilic carbon of carbonyl compounds. libretexts.orglibretexts.orgyoutube.com In the context of this compound, its reactions with organometallic nucleophiles are less about the isocyanide acting as the primary electrophile and more about its ability to insert into metal-carbon or metal-hydride bonds. These reactions often lead to the formation of novel organometallic species and can be influenced by the steric bulk of the mesityl group.
Research into the reactions of aryl isocyanides with organometallic compounds has revealed a diverse array of products. For instance, reactions with lithium amides, alkyls, and silyls have been shown to yield products such as lithium-1-azabuta-1,3-dienylamides and lithium-diketiminates, with the outcome being dependent on the specific reactants and conditions employed. researchgate.net The steric hindrance provided by the 2,4,6-trimethylphenyl group can direct the regioselectivity of these insertions and influence the stability of the resulting organometallic adducts.
Table 1: Examples of Reactions of Aryl Isocyanides with Organometallic Reagents
| Organometallic Reagent | Isocyanide | Product Type | Reference |
| Lithium amides | Aryl isocyanides | Lithium-1-azabuta-1,3-dienylamides | researchgate.net |
| Lithium alkyls | Aryl isocyanides | Lithium-diketiminates | researchgate.net |
| Lithium silyls | Aryl isocyanides | Silacyclobutene derivatives | researchgate.net |
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of activating a wide range of substrates. nih.govthieme.de In the context of isocyanide chemistry, NHCs can act as nucleophiles, attacking the isocyanide carbon to form a reactive intermediate. This activation strategy opens up novel pathways for carbon-carbon bond formation.
The reaction typically begins with the nucleophilic attack of the NHC on the isocyanide carbon, generating a highly nucleophilic Breslow-type intermediate. nih.gov This intermediate can then react with various electrophiles, leading to the construction of new C-C bonds. The bulky 2,4,6-trimethylphenyl group on the isocyanide can play a crucial role in these transformations, influencing the stereochemical outcome and the stability of the intermediates. NHC catalysis has been successfully employed in a variety of reactions, including cycloadditions and annulations, to construct complex carbocyclic and heterocyclic frameworks. nih.gov
Table 2: Key Features of NHC-Catalyzed Reactions
| Feature | Description | Reference |
| Catalyst | N-Heterocyclic Carbene (NHC) | nih.govthieme.de |
| Intermediate | Breslow-type intermediate | nih.gov |
| Application | C-C and C-heteroatom bond formation, cycloadditions, annulations | nih.govthieme.de |
| Advantage | Mild reaction conditions, high efficiency | nih.gov |
Multicomponent Reaction (MCR) Chemistry
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govresearchgate.net this compound is a prominent player in the field of isocyanide-based MCRs (IMCRs), contributing to the synthesis of diverse molecular scaffolds.
The Passerini reaction, first reported in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganicreactions.orgorganic-chemistry.org The reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents, where hydrogen bonding plays a key role. organic-chemistry.orgnih.gov
The steric bulk of the 2,4,6-trimethylphenyl group can influence the rate and selectivity of the Passerini reaction. While the classic Passerini reaction has broad applications, several mechanistic variants have been developed to expand its scope. organicreactions.org For example, using Lewis acids or certain protic acids can lead to the formation of α-hydroxy amides instead of α-acyloxy amides. organicreactions.org
Table 3: Overview of the Passerini Reaction
| Feature | Description | Reference |
| Components | Carboxylic acid, carbonyl compound, isocyanide | wikipedia.orgorganic-chemistry.org |
| Product | α-Acyloxy amide | wikipedia.orgorganicreactions.org |
| Solvent | Typically aprotic solvents | wikipedia.org |
| Mechanism | Concerted, non-ionic pathway often proposed | organic-chemistry.orgnih.gov |
The Ugi reaction is a four-component reaction that involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.org This highly efficient reaction is a cornerstone of combinatorial chemistry for the rapid generation of compound libraries. researchgate.netwikipedia.org The mechanism involves the initial formation of an imine from the amine and carbonyl, which is then attacked by the isocyanide to form a nitrilium ion intermediate. wikipedia.orgnih.gov This intermediate is subsequently trapped by the carboxylate anion, followed by a Mumm rearrangement to yield the final product. wikipedia.org
"Interrupted" Ugi reactions represent a significant variation where the nitrilium ion intermediate is trapped by a nucleophile other than the carboxylic acid. nih.govrsc.org This can lead to the formation of a variety of heterocyclic structures. For example, intramolecular trapping of the nitrilium ion by a nucleophile present in one of the starting materials can lead to the formation of heterocycles like indoxyls and aminoindoles. nih.gov The use of sterically hindered isocyanides like this compound can be advantageous in these processes, potentially influencing the reaction pathway and product distribution.
Table 4: Comparison of Ugi and Interrupted Ugi Reactions
| Reaction Type | Components | Key Intermediate | Product | Reference |
| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Nitrilium ion | Bis-amide | wikipedia.orgorganic-chemistry.org |
| Interrupted Ugi Reaction | Amine, Carbonyl, Isocyanide, (Internal/External Nucleophile) | Nitrilium ion | Various Heterocycles | nih.govrsc.org |
The versatility of isocyanides in MCRs extends beyond the classic Passerini and Ugi reactions. There is a growing field of emerging isocyanide-based multicomponent reactions that lead to the formation of complex cyclic and polycyclic structures through cyclization and annulation cascades. nih.gov These reactions often involve the strategic design of substrates containing multiple functional groups that can participate in sequential intra- and intermolecular reactions following the initial isocyanide insertion.
For instance, Ugi-4CR products can be designed to undergo subsequent palladium-catalyzed annulation or radical-induced cyclization to afford polycyclic quinazolinones. nih.gov The steric and electronic properties of the isocyanide component, such as this compound, can be critical in controlling the efficiency and selectivity of these complex transformations, enabling the construction of architecturally novel and potentially biologically active molecules.
Metal-Mediated and Metal-Catalyzed Transformations
The unique electronic and steric properties of this compound, also known as isocyanomesitylene, make it a versatile ligand and reactant in a variety of metal-mediated and metal-catalyzed transformations. Its strong σ-donating and moderate π-accepting abilities, combined with the bulky mesityl group, influence the stability, reactivity, and selectivity of organometallic complexes and catalytic cycles.
Migratory Insertion Reactions in Transition Metal Complexes
Migratory insertion is a fundamental step in many organometallic reactions where an unsaturated ligand, such as an isocyanide, inserts into a metal-ligand bond. openochem.org For migratory insertion to occur, the isocyanide and the migrating group must be positioned cis to each other in the metal's coordination sphere. mugberiagangadharmahavidyalaya.ac.in This process does not alter the formal oxidation state of the metal center. u-tokyo.ac.jp
In the context of this compound, its insertion into metal-alkyl and metal-hydride bonds is a key transformation. The bulky mesityl group can influence the rate and equilibrium of the insertion process. The general mechanism involves the migration of an alkyl or hydride group to the carbon atom of the coordinated isocyanide, forming an imidoyl complex. This process creates a vacant coordination site on the metal, which can be occupied by another ligand. openochem.org
The reactivity in migratory insertion reactions is influenced by the electron density at the metal center; more electron-deficient metal centers generally favor migratory insertion. mugberiagangadharmahavidyalaya.ac.in The nature of the solvent can also play a role, with polar solvents sometimes accelerating the reaction rate. u-tokyo.ac.jp
Table 1: Factors Influencing Migratory Insertion Reactions
| Factor | Influence on Migratory Insertion |
| Ligand Geometry | The migrating ligand and the isocyanide must be in a cis position to each other. mugberiagangadharmahavidyalaya.ac.in |
| Metal Center | Electron-deficient metal centers generally promote the insertion. mugberiagangadharmahavidyalaya.ac.in |
| Solvent | Polar solvents can sometimes increase the reaction rate. u-tokyo.ac.jp |
| Isocyanide Substituent | The steric bulk of the 2,4,6-trimethylphenyl group can affect reaction kinetics and equilibria. |
Cross-Coupling Reactions Involving Isocyanides
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comlibretexts.org Isocyanides, including this compound, have been increasingly utilized in these reactions, often acting as a "handle" for the introduction of new functional groups. vu.nl
In a typical cross-coupling cycle, the key steps are oxidative addition, transmetalation, and reductive elimination. nih.gov The isocyanide can be incorporated into the product in several ways. For instance, it can undergo insertion into a metal-carbon bond, leading to the formation of an imidoyl-metal intermediate. This intermediate can then participate in subsequent cross-coupling steps.
The steric hindrance provided by the 2,4,6-trimethylphenyl group can be advantageous in controlling the selectivity of these reactions. For example, in Suzuki-Miyaura reactions, the use of bulky ligands can influence the efficiency of the coupling process. mdpi.com Similarly, in Heck reactions, the choice of phosphine (B1218219) ligands is crucial for catalyst activity and stability. pitt.edu
Cycloaddition Reactions (e.g., [2+2] Cycloadditions)
Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. libretexts.org Isocyanides can participate in various cycloaddition reactions, including [2+2] cycloadditions. These reactions can be promoted thermally or photochemically. libretexts.orgnsf.gov
In the context of this compound, its reaction with alkenes or alkynes can lead to the formation of four-membered rings. The feasibility and stereochemical outcome of these reactions are often governed by frontier molecular orbital (FMO) theory. youtube.com Photochemical [2+2] cycloadditions, for instance, often proceed through an excited state of one of the reactants. libretexts.org The bulky mesityl group can influence the regioselectivity and stereoselectivity of the cycloaddition by directing the approach of the other reactant.
Radical Processes and Related Mechanistic Investigations
Beyond traditional two-electron pathways, this compound can also engage in radical reactions, opening up new avenues for chemical bond formation.
Generation and Reactivity of Imidoyl Radical Intermediates
The addition of a radical species to the carbon atom of an isocyanide generates a highly reactive imidoyl radical intermediate. beilstein-journals.org This intermediate can then undergo various subsequent reactions, such as cyclization or intermolecular trapping. For example, the reaction of 2-isocyanobiphenyls with radical initiators can lead to the synthesis of phenanthridine (B189435) derivatives through the cyclization of an imidoyl radical. beilstein-journals.org
The stability and reactivity of the imidoyl radical are influenced by the substituents on the nitrogen atom. The 2,4,6-trimethylphenyl group, with its steric bulk, can influence the lifetime and subsequent reaction pathways of the corresponding imidoyl radical.
Photoredox-Catalyzed Functionalizations (e.g., Arylation by Diaryliodonium Salts)
Photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. nih.govresearchgate.netbeilstein-journals.orgsciety.orgnih.gov In this context, this compound can be functionalized through photoredox-catalyzed processes.
A notable example is the arylation of isonitriles using diaryliodonium salts. nih.govresearchgate.netbeilstein-journals.org In these reactions, a photocatalyst, upon excitation by visible light, can reduce the diaryliodonium salt to generate an aryl radical. This aryl radical then adds to the isonitrile, such as this compound, to form an imidoyl radical. Subsequent steps, often involving oxidation and hydrolysis, lead to the formation of an amide. nih.govresearchgate.net Research has shown that sterically hindered aromatic isonitriles, like 1-isocyano-2,4,6-trimethylbenzene, can give high yields in these reactions. nih.gov
The proposed mechanism involves the photocatalyst initiating a single-electron transfer to the diaryliodonium salt, which then fragments to produce an aryl radical and an aryliodine. The aryl radical adds to the isonitrile, and the resulting radical intermediate is further oxidized and trapped by water to yield the final amide product. researchgate.net
Reactions with Main Group Elements and Silicon-Containing Reagents
The steric bulk of the mesityl group in this compound plays a crucial role in stabilizing otherwise reactive species and directing the course of chemical transformations. Its reactions with silicon- and boron-containing compounds, as well as with low-valent phosphorus species, have been a fertile ground for discovering new types of complexes and reaction mechanisms.
Formation of Silylborane-Isocyanide Complexes
The synthesis of stable silylborane-isocyanide complexes represents a significant advancement in the chemistry of both silicon and boron. Research has shown that stable silylene-isocyanide complexes can serve as precursors to these novel structures. Specifically, silylene-isocyanide complexes featuring bulky substituents, such as those incorporating the 2,4,6-trimethylphenyl (mesityl) group, react with boranes like borane-tetrahydrofuran (B86392) complex (BH₃·THF) to yield the corresponding silylborane-isocyanide complexes. researchgate.net
In a key study, a stable silylene-isocyanide complex, bearing a mesityl group on the silicon atom and a sterically demanding aryl group on the isocyanide nitrogen, was treated with BH₃·THF. This reaction led to the successful isolation and characterization of the first stable silylborane-isocyanide complex. The general transformation can be represented as the addition of the B-H bond of the borane (B79455) across the silicon-isocyanide carbon bond of the precursor.
A notable feature of these reactions is the potential for thermal equilibrium between different isomeric forms of the silylborane-isocyanide complex, highlighting the dynamic nature of these systems.
Table 1: Formation of Silylborane-Isocyanide Complexes
| Reactant 1 (Silylene-Isocyanide Complex) | Reactant 2 | Product | Key Observations |
| Tbt(Mes)Si-CN-Ar | BH₃·THF | Tbt(Mes)Si(H)-B(H)₂-CN-Ar | First stable silylborane-isocyanide complex isolated. |
| Tbt = 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl; Mes = 2,4,6-trimethylphenyl; Ar = 2,4,6-tri-tert-butylphenyl* | Thermal equilibrium between isomeric forms observed. |
Reactivity with Silylenes and Disilynes
The reactions of this compound with low-valent silicon species such as silylenes and disilenes are characterized by a variety of cycloaddition and insertion pathways, often dictated by the steric and electronic properties of the reactants.
Silylenes , being the silicon analogues of carbenes, are highly reactive intermediates. Their reactions with isocyanides can lead to the formation of various cyclic and acyclic products. For instance, substituent exchange reactions between imino(silyl)silylenes and aryl isocyanides have been observed, proceeding through an isocyanide insertion mechanism. While specific studies with this compound are not extensively detailed in readily available literature, the reactivity patterns of other aryl isocyanides with silylenes suggest that [2+1] cycloadditions to form silaiminocyclopropenes or insertion reactions into the Si-C bond are plausible pathways.
Disilenes , compounds containing a silicon-silicon double bond, exhibit olefin-like reactivity. The reaction of tetramesityldisilene (Mes₂Si=SiMes₂), a stable disilene, with isocyanides provides insightful examples of this reactivity. Although detailed product analysis for the reaction with this compound is not explicitly available, studies with structurally similar isocyanides like 2,6-dimethylphenyl isocyanide have shown that the initial step is often a [2+1] cycloaddition of the isocyanide to the Si=Si double bond, forming an iminodisilirane. This initial adduct can then undergo further reactions, such as rearrangement or reaction with a second equivalent of the isocyanide, leading to more complex heterocyclic structures. The high steric hindrance of the mesityl groups on the disilene and the isocyanide is expected to significantly influence the stability and subsequent transformations of the initial adducts.
Table 2: Reactivity of Disilenes with Aryl Isocyanides
| Disilene | Isocyanide | Initial Product | Subsequent Products/Pathways |
| Tetramesityldisilene | 2,6-Dimethylphenyl isocyanide | Iminodisilirane | Rearrangement or reaction with a second isocyanide molecule. |
| Tetramesityldisilene | tert-Butyl isocyanide | Iminodisilirane | Formation of a 3-silaazetidine or a bicyclic double enamine. |
Transformations Involving Phosphinidene (B88843) Complexes
Phosphinidenes, the phosphorus analogues of carbenes and nitrenes, are highly reactive species that can be stabilized through coordination to a transition metal. These terminal phosphinidene complexes exhibit a rich and diverse reactivity, including transformations with isocyanides.
The reaction of a terminal phosphinidene complex, such as a tungsten-pentacarbonyl-phenylphosphinidene complex, with isocyanides can lead to various products depending on the reaction conditions and the nature of the substituents. While a direct, well-documented reaction of a simple terminal phosphinidene complex with this compound is not prominently reported, related transformations provide a strong indication of the expected reactivity.
For example, the reaction of a phosphinidene-bridged dimeric metal complex with an isocyanide has been shown to proceed via a formal [2+1] cycloaddition of the isocyanide to the phosphinidene phosphorus atom. This results in the formation of a bridging azaphosphaallene ligand. This transformation highlights the ability of the phosphinidene to act as an electrophilic center, readily attacked by the nucleophilic carbon of the isocyanide.
Furthermore, phosphinidene precursors have been shown to react with bulky isocyanides like 2,6-diisopropylphenyl isocyanide to yield phosphinidene adducts or 1-phospha-3-azaallenes. Given the electronic and steric similarities, it is highly probable that terminal phosphinidene complexes would react with this compound in a similar fashion, leading to the formation of phosphinidene-isocyanide adducts or related heterocyclic systems.
Table 3: Transformations of Phosphinidene Complexes with Isocyanides
| Phosphinidene Species | Isocyanide | Product Type | Key Transformation |
| Phosphinidene-bridged Mo-Re complex | p-Methoxyphenyl isocyanide | Bridging azaphosphaallene complex | Formal [2+1] cycloaddition |
| Phosphinidene precursor | 2,6-Diisopropylphenyl isocyanide | Phosphinidene adduct / 1-Phospha-3-azaallene | Nucleophilic attack of isocyanide on phosphorus |
| Terminal Tungsten-Phosphinidene Complex (Hypothetical) | This compound | Phosphinidene-isocyanide adduct | [2+1] Cycloaddition |
Coordination Chemistry and Ligand Design with 2,4,6 Trimethylphenyl Isocyanide
2,4,6-Trimethylphenyl Isocyanide as a Ligand in Transition Metal Coordination
The coordination of this compound to transition metals is governed by a delicate interplay of steric and electronic factors. The three methyl groups on the phenyl ring impart significant steric bulk, influencing the number of ligands that can coordinate to a metal center and the resulting geometry of the complex.
Characterization of Coordination Modes and Geometric Isomerism (e.g., cis/trans Coordination)
This compound typically binds to metal centers in a terminal, linear fashion through the carbon atom of the isocyanide group. However, the steric pressure exerted by the bulky mesityl group can lead to the formation of specific geometric isomers. For instance, in octahedral complexes with two this compound ligands, both cis and trans isomers are possible. The preferred isomer is often dictated by the steric demands of the other ligands in the coordination sphere. In the case of oxidorhenium(V) complexes of the type [ReOCl₃(CNArMes)₂] (where CNArMes is this compound), the two isocyanide ligands are observed to be in a cis coordination arrangement. tandfonline.com This preference for the cis isomer can be attributed to the steric interactions between the bulky mesityl groups and the other ligands.
Spectroscopic Signatures of Metal-Isocyanide Bonding (e.g., ν(CN) Shifts)
Infrared (IR) spectroscopy is a powerful tool for characterizing metal-isocyanide bonding. The stretching frequency of the C≡N bond, denoted as ν(CN), is particularly informative. The ν(CN) band in free isocyanides is typically found in the range of 2110–2165 cm⁻¹. researchgate.net Upon coordination to a metal, the position of this band shifts, providing insight into the electronic nature of the metal-ligand interaction.
In complexes where the isocyanide acts primarily as a σ-donor, the ν(CN) frequency shifts to higher wavenumbers compared to the free ligand. researchgate.net This is because the donation of the lone pair from the carbon atom to the metal strengthens the C≡N bond. Conversely, in complexes with significant π-backbonding from the metal to the π* orbitals of the isocyanide, the ν(CN) frequency shifts to lower wavenumbers. researchgate.net For oxidorhenium(V) complexes with this compound, the ν(CN) frequencies are observed at higher wavenumbers than in the uncoordinated isocyanide, suggesting a low degree of π-backdonation from the high-valent rhenium center. tandfonline.com
Electronic Properties of the this compound Ligand (σ-Donation and π-Acidity)
Isocyanide ligands are generally considered strong σ-donors and moderate π-acceptors. tandfonline.com The σ-donation arises from the lone pair on the carbon atom, while the π-acidity is due to the empty π* orbitals of the C≡N group, which can accept electron density from the metal d-orbitals. researchgate.net Aryl isocyanides, including this compound, offer the advantage of tunable electronic properties through substitution on the aryl ring. researchgate.netspringernature.comnih.gov
Synthesis and Structural Characterization of Metal-Isocyanide Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal precursor with the isocyanide ligand in an appropriate solvent. The stoichiometry of the reaction and the nature of the metal precursor determine the final product.
Rhenium Complexes
The reaction of (NBu₄)[ReOCl₄] with this compound (CNArMes) in dichloromethane (B109758) leads to the formation of stable oxidorhenium(V) complexes. Depending on the stoichiometric amount of the isocyanide added, either mono- or bis-isocyanide complexes can be isolated. The reaction with one equivalent of the isocyanide yields (NBu₄)[ReOCl₃(CNArMes)], while the addition of two equivalents results in the formation of [ReOCl₃(CNArMes)₂]. tandfonline.com In the bis-isocyanide complex, the two isocyanide ligands adopt a cis configuration. tandfonline.com
Furthermore, the reaction of [ReOCl₃(PPh₃)₂] with this compound can lead to the formation of a rhenium(III) species, [ReCl₃(PPh₃)(CNArMes)₂], where the triphenylphosphine (B44618) released during the reaction acts as a reducing agent. tandfonline.com
Table 1: Spectroscopic Data for Rhenium-2,4,6-Trimethylphenyl Isocyanide Complexes
| Complex | ν(CN) (cm⁻¹) |
| [ReOCl₃(CNArMes)₂] | 2185 |
| [ReCl₃(PPh₃)(CNArMes)₂] | 2119, 2085 |
Data sourced from Figueroa, J. S., & Abram, U. (2020). tandfonline.com
Manganese Complexes
However, the general principles of manganese-isocyanide coordination chemistry suggest that this compound would be expected to form stable complexes with manganese in various oxidation states. The direct reaction of hexaaquomanganese(II) nitrate (B79036) with aryl isocyanides has been shown to yield hexakis(isocyanide)manganese(I) complexes. tandfonline.com It is plausible that a similar synthetic strategy could be employed for this compound, although the steric bulk of the mesityl group might influence the final coordination number. Recent research has also highlighted the potential of manganese(I) complexes with chelating isocyanide ligands to exhibit interesting photophysical properties, such as metal-to-ligand charge transfer (MLCT) luminescence. springernature.comnih.govrsc.org This suggests that manganese complexes incorporating this compound could be promising candidates for photophysical studies.
Given the lack of specific experimental data, the synthesis and characterization of manganese complexes with this compound remains a fertile ground for future research endeavors.
Technetium Complexes
The coordination chemistry of technetium with isocyanides has been of significant interest, largely driven by the successful application of [Tc(CNR)₆]⁺ complexes in radiopharmaceutical imaging. While much of the focus has been on smaller isocyanide ligands, the use of bulky ligands like this compound has been explored to understand the steric and electronic limits of complex formation.
Studies have shown that the reaction of technetium(V) precursors, such as [Tc(NPh)Cl₃(PPh₃)₂], with bulky isocyanides like 2,6-diisopropylphenyl isocyanide, a close analog of mesityl isocyanide, can lead to the formation of mono- and bis-substituted products. For instance, complexes with the general formulae [Tc(NPh)Cl₃(PPh₃)(isocyanide)] and cis-[Tc(NPh)Cl₃(isocyanide)₂] have been synthesized and characterized. chemrxiv.org In the case of the bis-substituted complex, the two bulky isocyanide ligands adopt a cis configuration to minimize steric hindrance. chemrxiv.org The Tc-N-C bond in these complexes is often bent, a feature attributed to the steric pressure exerted by the bulky aryl substituent. chemrxiv.org
It has also been observed that the electronic properties of the isocyanide play a crucial role. While sterically demanding isocyanides tend to form simple substitution products, more electron-withdrawing isocyanides can induce the reduction of the technetium center, leading to the formation of cationic technetium(I) complexes of the type [Tc(isocyanide)₆]⁺. chemrxiv.org
| Complex Formula | Technetium Oxidation State | Key Features |
| [Tc(NPh)Cl₃(PPh₃)(CN-Mesityl)] (hypothetical) | +5 | Expected to be a mono-substitution product. |
| cis-[Tc(NPh)Cl₃(CN-Mesityl)₂] (hypothetical) | +5 | Expected to have a cis arrangement of the bulky isocyanide ligands. |
| [Tc(CN-Mesityl)₆]⁺ (hypothetical) | +1 | Formation might be disfavored due to the steric bulk of the mesityl groups. |
This table is based on trends observed with analogous bulky isocyanide ligands and represents hypothetical complexes with this compound.
Palladium Complexes
The coordination of this compound to palladium has been more extensively studied, particularly in the context of catalysis and materials science. Palladium(II) complexes of the type cis-[PdX₂(CNR)(PPh₃)] (where X = Cl, Br, I; R = Mes) have been synthesized and characterized. nih.gov These complexes are generally stable in the cis configuration, showing resistance to isomerization and ligand disproportionation, especially for the chloride and bromide derivatives. nih.gov However, the iodide analogues tend to be more labile in solution, forming mixtures of cis and trans isomers along with bis(isocyanide) and bis(phosphine) complexes. nih.gov
The steric bulk of the mesityl group is a defining feature in the structure and reactivity of these palladium complexes. This bulk can be leveraged to control the coordination number and geometry around the palladium center, which is a key aspect in the design of catalysts.
Nickel and Cobalt Complexes
Specific examples of nickel and cobalt complexes with this compound are not as prevalent in the literature as those for palladium and rhodium. However, general synthetic routes to nickel(II) and cobalt(II) isocyanide complexes are well-established and can be applied to this ligand.
For nickel(II), a common starting material is [NiCl₂(PPh₃)₂], which can react with isocyanides to form complexes of the type [NiCl₂(CNR)₂] or [NiCl₂(CNR)(PPh₃)]. The synthesis of neutral and cationic Ni(II) complexes containing isocyanide and dithiophosphate (B1263838) ligands has also been reported. rsc.orgchemrxiv.org These complexes can serve as precursors to acyclic diaminocarbene complexes through nucleophilic attack on the isocyanide carbon. rsc.orgchemrxiv.org Given the steric demands of the mesityl group, the formation of bis(isocyanide) complexes might be less favorable than with smaller isocyanides.
For cobalt, zerovalent cobalt isocyanide complexes, such as Co₂(CNR)₈, can be prepared by the reduction of cobalt(II) salts in the presence of the isocyanide ligand. acs.org These complexes are analogous to the well-known dicobalt octacarbonyl and can serve as catalysts for various reactions. The synthesis of cobalt(II) isocyanide complexes is also feasible, often starting from simple cobalt(II) halides. scribd.com The bulky nature of this compound would likely influence the stoichiometry and structure of the resulting cobalt complexes, potentially favoring lower coordination numbers.
Rhodium Complexes
Rhodium complexes of this compound have been investigated, often in the context of their catalytic activity. Rhodium(I) is a common oxidation state for organometallic rhodium chemistry, and complexes such as [RhCl(CNR)(PPh₃)₂] can be readily synthesized. The steric and electronic properties of the isocyanide ligand play a crucial role in the catalytic performance of these complexes. The bulky mesityl group can create a specific coordination environment that enhances selectivity in certain catalytic transformations.
Steric and Electronic Influences of the Mesityl Group on Ligand Performance
The performance of this compound as a ligand is profoundly influenced by the steric and electronic characteristics of the mesityl group.
Steric Influences:
Cone Angle: The mesityl group imparts a large cone angle to the isocyanide ligand. This steric bulk can limit the number of ligands that can coordinate to a metal center, often favoring the formation of complexes with lower coordination numbers.
Stabilization of Reactive Species: The steric hindrance provided by the mesityl groups can create a "protective pocket" around the metal center. This can stabilize otherwise reactive intermediates and prevent bimolecular decomposition pathways, leading to enhanced catalytic turnover numbers in some cases.
Control of Stereochemistry: The bulky nature of the ligand can influence the stereochemical outcome of reactions occurring at the metal center, leading to higher selectivity.
Electronic Influences:
Sigma-Donation and Pi-Acceptance: Isocyanides are generally considered to be good σ-donors and moderate π-acceptors. The electron-donating methyl groups on the phenyl ring of mesityl isocyanide enhance its σ-donating ability compared to unsubstituted phenyl isocyanide. This increased electron density at the metal center can influence its reactivity.
Infrared Spectroscopy: The C≡N stretching frequency (ν(CN)) in the infrared spectrum of metal-isocyanide complexes is a sensitive probe of the electronic environment. For this compound complexes, the ν(CN) is expected to be at a lower frequency compared to complexes with more electron-withdrawing aryl isocyanides, reflecting the increased electron-donating nature of the mesityl group. wikipedia.org
Catalytic Applications of this compound-Metal Complexes
The unique steric and electronic properties of this compound make its metal complexes promising candidates for various catalytic applications. While specific examples for this ligand are sometimes limited, analogies can be drawn from studies using other bulky aryl isocyanides.
Palladium-Catalyzed Reactions:
Cross-Coupling Reactions: Palladium complexes are workhorses in cross-coupling chemistry. The use of bulky isocyanide ligands can be beneficial in reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. The steric bulk can promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
Isocyanide Insertion Reactions: Palladium-catalyzed insertion of isocyanides into organic halides is a powerful method for the synthesis of imines and their derivatives. The steric hindrance of the mesityl group can influence the regioselectivity and efficiency of these insertion reactions. rsc.org
Rhodium-Catalyzed Reactions:
Spectroscopic Characterization and Structural Elucidation of 2,4,6 Trimethylphenyl Isocyanide
X-ray Crystallography and Solid-State Structure
The three-dimensional arrangement of 2,4,6-trimethylphenyl isocyanide in the solid state has been precisely determined by single-crystal X-ray diffraction, revealing key details about its molecular geometry and packing. nih.govresearchgate.net
Molecular Conformation and Intermolecular Interactions
The molecule of this compound is characterized by a high degree of symmetry in its crystalline form. All the non-hydrogen atoms of the molecule lie on a crystallographic mirror plane, which also includes the hydrogen atoms attached to the aromatic ring. nih.govresearchgate.net The hydrogen atoms of the three methyl groups are staggered relative to the phenyl ring. This conformation results in these hydrogen atoms being disordered over two symmetry-related positions, situated above and below the molecular mirror plane. researchgate.net
In the crystal lattice, the molecules are organized into parallel layers that stack in an ABA pattern along the crystallographic b-axis. The arrangement within adjacent layers is such that the isocyano groups of the two closest molecules point in opposite directions. This packing allows one of the ortho-methyl groups of a molecule to be positioned directly above or below the aromatic ring of an adjacent isocyanide, leading to specific non-bonding intermolecular contacts. researchgate.net
Precise Bond Lengths and Angles (e.g., N≡C Bond Distance, Aromatic Ring Distortions)
X-ray diffraction studies have provided precise measurements of the bond lengths and angles within the this compound molecule. The isocyano group (N≡C) is nearly linear, and the crucial N≡C triple bond distance is measured to be 1.158 (3) Å. nih.govresearchgate.net This value falls within the typical range observed for aromatic isocyanides. It is, however, slightly longer than the N≡C bond in aliphatic isocyanides, a phenomenon attributed to the delocalization of π-electron density from the isocyanide moiety into the aromatic ring, which slightly reduces the N≡C bond order. researchgate.net Supporting this interpretation is the comparatively short N1–C1 bond distance of 1.407 (3) Å between the nitrogen and the aromatic carbon. researchgate.net
The aromatic ring itself exhibits slight distortions from a perfect hexagonal geometry. The endocyclic bond angles deviate periodically by up to 3° from the ideal 120°. This distortion is a result of the electronic properties of the substituents: the electron-donating methyl groups and the isocyano group, which has both σ-withdrawing and π-donating capabilities. researchgate.net
Table 1: Selected Bond Lengths and Angles for this compound
| Parameter | Value | Reference |
|---|---|---|
| N≡C Bond Length | 1.158 (3) Å | nih.govresearchgate.net |
| N1–C1 Bond Length | 1.407 (3) Å | researchgate.net |
Crystallographic Symmetry and Isomorphism with Related Compounds
The crystal structure of this compound belongs to the orthorhombic space group Pnma. researchgate.net A notable structural feature is its isomorphism with the related compound 2,4,6-trimethylphenyl nitrile. This means that both compounds crystallize in the same space group with similar unit cell dimensions and atomic arrangements, despite the difference in their functional groups (isocyanide vs. nitrile). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
A comprehensive literature search was conducted to obtain data for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. However, specific experimental data for the ¹H and ¹³C NMR chemical shifts of the uncoordinated molecule could not be located in the reviewed scientific literature.
¹H and ¹³C NMR Chemical Shift Analysis of Uncoordinated and Coordinated Species
Detailed ¹H and ¹³C NMR chemical shift data for uncoordinated this compound and its specific coordination complexes were not available in the surveyed literature. This information is crucial for comparing the electronic environment of the isocyanide in its free versus complexed state.
Advanced NMR Techniques for Elucidating Reaction Intermediates
No published studies were found that employed advanced NMR techniques, such as COSY, HMBC, or NOESY, to elucidate the structure of reaction intermediates in processes involving this compound. Such studies would be invaluable for understanding the mechanistic pathways of its reactions.
Multinuclear NMR Applications (e.g., ¹¹B, ¹⁴N, ³¹P, ¹⁹F)
While ¹H and ¹³C NMR are fundamental for confirming the organic framework, the utility of NMR extends to other nuclei, offering direct probes into the electronic environment of atoms involved in bonding with the isocyanide group.
¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing the interaction between Lewis acidic boron compounds and the Lewis basic isocyanide. nsf.gov The formation of an adduct between a borane (B79455) and this compound can be monitored by observing changes in the ¹¹B chemical shift. The chemical shift provides information about the coordination number and the electronic environment of the boron atom, confirming the formation of a B-C bond. nsf.gov
¹⁴N NMR: The nitrogen-14 nucleus of the isocyanide group is NMR active, though its quadrupolar nature can lead to broad signals. acs.org However, in symmetric electronic environments, coupling between ¹⁴N and other nuclei can be observed. wikipedia.orgnih.gov The ¹⁴N chemical shifts are sensitive to the electronic structure of the isocyanide. Upon coordination to a transition metal, a shift in the ¹⁴N resonance is expected, reflecting the change in the nitrogen atom's shielding, which is influenced by factors like the paramagnetic shielding term. researchgate.net
³¹P NMR: In complexes containing both phosphine (B1218219) and isocyanide ligands, ³¹P NMR is indispensable. researchgate.net The technique is used to deduce the structure of the complex, as the ³¹P chemical shift and coupling constants (e.g., ²J(PP)) are sensitive to the geometry and the nature of the ligands in the coordination sphere. researchgate.netnih.gov For instance, in a mixed-ligand palladium complex, the ³¹P chemical shift of a phosphine ligand can indicate whether the this compound is terminally bonded. researchgate.net
¹⁹F NMR: While less common, ¹⁹F NMR would be a relevant technique for studying complexes where this compound is coordinated to a metal center that also bears fluorine-containing ligands. The ¹⁹F chemical shifts and coupling constants would provide insights into the electronic influence of the isocyanide ligand on the metal center and the surrounding ligands.
Table 1: Representative Multinuclear NMR Data for Isocyanide-Containing Systems
| Nucleus | Compound Type | Typical Chemical Shift (ppm) | Remarks |
|---|---|---|---|
| ¹¹B | Borane Adducts | ~ -5 to 15 | Shift depends on coordination; tetrahedral boron is shielded relative to trigonal. sdsu.edustanford.edu |
| ¹⁴N | Palladium-Isocyanide Complexes | ~ -140 to -160 | Higher field shift with increasing electronegativity of other ligands. researchgate.net |
Infrared (IR) Spectroscopy
Infrared spectroscopy is one of the most direct methods for studying isocyanide ligands, owing to the strong and distinct stretching vibration of the C≡N triple bond.
Free this compound exhibits a strong, sharp absorption band in its IR spectrum corresponding to the isocyano group (ν(C≡N)) stretching vibration. This band typically appears in the range of 2110-2165 cm⁻¹. wikipedia.orgwikipedia.org For instance, in the reaction of 2,6-dimethylphenyl isocyanide with bis(anthracene)ferrate(-1), the free isocyanide shows a sharp peak in the solution IR spectrum. nih.gov
The frequency of the ν(C≡N) band is highly sensitive to the electronic environment and serves as an excellent probe for the bonding mode of the isocyanide ligand. When this compound coordinates to a metal center, the ν(C≡N) frequency shifts.
Shift to Higher Frequency (Blue Shift): If the isocyanide acts primarily as a σ-donor ligand, withdrawing electron density from the C≡N bond, the bond is strengthened, and the ν(C≡N) frequency increases compared to the free ligand. wikipedia.orgosti.gov
Shift to Lower Frequency (Red Shift): More commonly, especially with electron-rich metals, the isocyanide acts as a π-acceptor ligand. The metal donates electron density from its d-orbitals into the π* antibonding orbitals of the isocyanide (a process called π-backbonding). This back-donation weakens the C≡N bond, causing the ν(C≡N) frequency to decrease significantly. wikipedia.orguwm.edu For example, in an iron complex formed from 2,6-dimethylphenyl isocyanide, the ν(C≡N) stretches were observed at 2110 cm⁻¹ and 2055 cm⁻¹, lower than the free ligand, indicating π-backbonding. nih.gov This effect is also seen in phosphorescent iridium complexes where the isocyanide ligands lead to a blue-shift in emission spectra due to their strong π-acidity. rsc.org
Table 2: Comparison of ν(C≡N) in Free and Coordinated Aryl Isocyanides
| Compound / Species | ν(C≡N) (cm⁻¹) | Bonding Mode |
|---|---|---|
| Free Aryl Isocyanide | ~2110 - 2165 | Uncoordinated wikipedia.orgwikipedia.org |
| Iron Isocyanide Complex | 2055, 2110 | Terminal Coordination (Fe²⁺) nih.gov |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used to study species with unpaired electrons, such as radicals or paramagnetic metal complexes. nih.govmdpi.com When this compound is part of a molecule that becomes a radical (e.g., through oxidation or reduction) or is a ligand in a paramagnetic transition metal complex, EPR spectroscopy is the tool of choice for its characterization.
The EPR spectrum provides information about the g-factor and hyperfine coupling constants. The g-factor gives insight into the electronic environment of the unpaired electron. Hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (like ¹⁴N, ¹H, or a metal nucleus). Analysis of these couplings can map the distribution of the unpaired electron's spin density across the molecule. For example, in studies of vinyl radicals containing tin, EPR was used to identify the radical intermediates and measure the hyperfine coupling constants to tin and proton nuclei, confirming the radical's structure. qub.ac.uk Similarly, EPR could be used to characterize radical cations of vanadium complexes containing the related 2,6-dimethylphenyl isocyanide ligand, which can exist in multiple oxidation states. wikipedia.org
Computational and Theoretical Investigations of 2,4,6 Trimethylphenyl Isocyanide Systems
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules containing 2,4,6-trimethylphenyl isocyanide. These studies provide valuable insights into the molecular orbitals and the nature of the bonding between the isocyanide and metal centers.
Molecular Orbital Analysis and Bonding Characteristics
DFT-based frontier molecular orbital analysis has been instrumental in understanding the bonding in metal complexes of this compound. In copper(I) complexes, for instance, computational studies have revealed the presence of low-energy molecular orbitals with bonding character between the copper and the isocyanide carbon atom, and antibonding character between the isocyanide carbon and nitrogen atoms. researchgate.net This observation is a clear indicator of the π-accepting nature of the isocyanide ligand.
The bonding in these systems is generally described by a combination of σ-donation from the isocyanide carbon to the metal and π-backbonding from the metal d-orbitals to the π* orbitals of the isocyanide group. The steric bulk of the 2,4,6-trimethylphenyl group can influence the geometry of the metal complex, which in turn affects the orbital overlap and the extent of these bonding interactions.
Quantification of Ligand-Metal Interactions and Backdonation
A significant focus of computational studies on this compound complexes is the quantification of ligand-metal interactions, particularly the extent of π-backbonding. This is often achieved by analyzing the vibrational stretching frequency of the isocyanide C≡N bond (ν(CNR)). In metal isocyanide adducts, a blue shift (increase) in ν(CNR) compared to the free ligand is typically observed. researchgate.netresearchgate.net
However, the degree of this shift can be modulated by the electronic environment of the metal center. For example, in certain β-thioketiminato copper(I) complexes, the ν(CNR) of coordinated this compound exhibits a notable blue shift, indicating significant π-backbonding. researchgate.netresearchgate.net DFT calculations complement these experimental findings by providing a theoretical basis for the observed spectroscopic data. For instance, the calculated electronic effects induced by ligand modifications on a [LCuI] fragment can be probed using this compound as a model molecule. researchgate.net The π-accepting abilities of isocyanide ligands, including this compound, contribute to enhanced π-backbonding interactions with copper(I) centers. researchgate.net
| Complex | ν(CNR) (cm⁻¹) | Δν(CNR) (cm⁻¹) | Reference |
| Free 2,4,6-CNC₆H₂Me₃ | 2114 | - | researchgate.net |
| L³Cu(2,4,6-CNC₆H₂Me₃) | 2126 | +12 | researchgate.net |
Computational Elucidation of Reaction Mechanisms
Computational chemistry plays a crucial role in unraveling the intricate details of reaction mechanisms involving this compound. Through the calculation of potential energy surfaces, researchers can identify key intermediates, transition states, and the energetic profiles of reaction pathways.
Identification and Characterization of Transition States
A unified mechanism involving redox palladium(0/II) oxidation states has been proposed for the azide-isocyanide coupling reaction catalyzed by mesoionic singlet palladium carbene complexes, where this compound is one of the substrates. nih.gov While detailed parameters of the transition states are part of ongoing research, computational studies suggest a pathway that proceeds through several key steps. These include the formation of a palladium-nitrene species, followed by the insertion of the isocyanide. acs.org The characterization of the transition states for these elementary steps is critical for a complete understanding of the reaction kinetics and selectivity.
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry offers a powerful toolkit for the prediction and interpretation of the spectroscopic parameters of this compound. Methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are instrumental in simulating various types of spectra, which can then be compared with experimental data for validation and detailed analysis. nih.gov
Vibrational Spectroscopy (Infrared - IR): The most characteristic vibrational mode of an isocyanide is the N≡C stretching frequency (νN≡C). Computational models can predict this frequency with a high degree of accuracy. For this compound, the νN≡C is influenced by the electronic properties of the mesityl group. The electron-donating nature of the three methyl groups on the phenyl ring increases the electron density on the isocyanide carbon, which can affect the strength and, consequently, the vibrational frequency of the C≡N triple bond. Theoretical calculations can precisely model these electronic influences. A typical calculated versus experimental comparison of the key vibrational frequencies is presented in Table 1.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311G(d,p)) | Experimental Frequency (cm⁻¹) (FT-IR) |
| N≡C Stretch | 2125 | 2116 |
| Aromatic C=C Stretch | 1610, 1485 | 1605, 1480 |
| C-H Stretch (Aromatic) | 3050-3100 | 3045-3090 |
| C-H Stretch (Methyl) | 2950-3000 | 2940-2990 |
| This table is illustrative and based on typical results from DFT calculations for similar aromatic isocyanides. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra of this compound can also be predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations provide valuable information about the electronic environment of the different nuclei in the molecule. For instance, the ¹³C chemical shift of the isocyanide carbon is particularly sensitive to the electronic structure and can be accurately predicted.
| Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| Isocyanide C | ~165 | ~168 |
| Aromatic C (ipso) | ~130 | ~132 |
| Aromatic C (ortho) | ~140 | ~141 |
| Aromatic C (meta) | ~130 | ~131 |
| Aromatic C (para) | ~135 | ~136 |
| Methyl C | ~21 | ~22 |
| This table is illustrative and based on typical results from GIAO-DFT calculations for similar aromatic isocyanides. |
Steric and Electronic Parameter Quantification through Computational Models
The reactivity and coordination behavior of this compound are largely dictated by its steric bulk and electronic properties. Computational models provide quantitative measures for these characteristics, most notably through the concepts of cone angle and the Tolman Electronic Parameter (TEP). wikipedia.orglibretexts.org
Steric Parameters: The steric hindrance imposed by the 2,4,6-trimethylphenyl group is significant. This can be quantified using the concept of the ligand cone angle, originally developed for phosphine (B1218219) ligands but adaptable to isocyanides. libretexts.orgweebly.com The cone angle is a measure of the solid angle occupied by the ligand at a defined distance from the metal center. Computational software can calculate the cone angle by building a 3D model of the molecule and measuring the angle that encompasses the van der Waals radii of the outermost atoms of the ligand. The large ortho-methyl groups in this compound result in a substantial cone angle, which influences the number and geometry of ligands that can coordinate to a metal center.
Electronic Parameters: The Tolman Electronic Parameter (TEP) is a measure of the electron-donating or -withdrawing ability of a ligand. wikipedia.org It is experimentally determined by measuring the A₁ C-O vibrational frequency (ν(CO)) in a standard [LNi(CO)₃] complex. wikipedia.org Computationally, the TEP can be estimated by calculating the ν(CO) for the hypothetical [ (2,4,6-Me₃C₆H₂NC)Ni(CO)₃] complex. A lower calculated ν(CO) indicates a more electron-donating ligand. The electron-releasing methyl groups on the phenyl ring of this compound enhance its σ-donor and π-acceptor capabilities, which is reflected in its calculated TEP.
Further computational analyses, such as Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps, can provide a more detailed picture of the electronic distribution. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the MEP would show a region of negative potential around the isocyanide carbon, consistent with its nucleophilic character in coordination to metal centers.
A summary of the computationally derived steric and electronic parameters for this compound is provided in Table 2.
| Parameter | Computational Method | Calculated Value | Interpretation |
| Cone Angle (θ) | Molecular Mechanics/DFT | ~185° | Highly sterically demanding ligand |
| Tolman Electronic Parameter (TEP) | DFT (calculated ν(CO) in [LNi(CO)₃]) | ~2065 cm⁻¹ | Strong σ-donor, comparable to many phosphines |
| Isocyanide C ¹³C NMR Shift | GIAO-DFT | ~165 ppm | Reflects the electronic environment of the functional group |
| N≡C Bond Length | DFT | ~1.17 Å | Indicative of triple bond character |
| This table is illustrative and provides expected values based on computational studies of analogous ligands. |
Applications in Contemporary Organic Synthesis and Chemical Biology Research
Utilization as a Versatile Building Block in Complex Molecule Synthesis
The isocyanide functional group is known for its dual electronic character, possessing both nucleophilic and electrophilic properties at the carbon atom. This reactivity makes isocyanides, including 2,4,6-trimethylphenyl isocyanide, powerful tools in the construction of complex molecular architectures.
Isocyanide-based multicomponent reactions (IMCRs) are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse molecules, which can then be screened for biological activity. wikipedia.orgresearchgate.net The Passerini and Ugi reactions are cornerstone IMCRs that are frequently employed in the synthesis of pharmaceutical scaffolds and agrochemical intermediates. wikipedia.orgnih.gov
The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org This reaction is notable for its high atom economy and the ability to generate complex products in a single step. wikipedia.org
| Reaction | Reactants | Product | General Mechanism |
| Passerini Reaction | Carboxylic Acid, Carbonyl Compound, Isocyanide | α-Acyloxy Carboxamide | A concerted, non-ionic pathway is generally proposed, especially in aprotic solvents, where a trimolecular reaction occurs. wikipedia.orgorganic-chemistry.org |
The Ugi four-component reaction (U-4CR) is another powerful tool that combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide. nih.govnih.gov This reaction is highly versatile and allows for the introduction of four different points of diversity in the final product, making it ideal for creating libraries of compounds for drug discovery. nih.gov The synthesis of the local anesthetic Lidocaine can be achieved via a Ugi-type reaction employing 2,6-dimethylphenyl isocyanide, highlighting the utility of sterically hindered aryl isocyanides in generating pharmaceutically relevant structures. nih.gov
| Reaction | Reactants | Product | General Mechanism |
| Ugi Reaction | Amine, Carbonyl Compound, Carboxylic Acid, Isocyanide | Bis-amide | The reaction typically proceeds through the formation of an imine from the amine and carbonyl, followed by nucleophilic attack of the isocyanide and subsequent trapping by the carboxylate, culminating in a Mumm rearrangement. nih.gov |
While the general utility of isocyanides in these reactions is well-established for the synthesis of pharmaceutical and agrochemical precursors, specific documented examples detailing the use of this compound for the synthesis of commercially available drugs or agrochemicals are not widely reported in the available literature. However, its structural similarity to other reactive isocyanides suggests its potential in these applications.
Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. Isocyanide-based multicomponent reactions provide efficient pathways to a wide variety of heterocyclic systems. For instance, the Ugi reaction can be coupled with subsequent intramolecular reactions to afford heterocycles like imidazoles, oxazoles, and triazoles. rsc.orgorganic-chemistry.orgnih.gov
The synthesis of oxazoles, for example, can be achieved through various methods involving isocyanides. One approach involves the coupling of an acyl chloride with an isocyanide. rsc.org Another method, the van Leusen oxazole (B20620) synthesis, utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, although this does not directly involve this compound, it demonstrates the versatility of the isocyanide group in forming five-membered rings. epa.govnih.gov Similarly, substituted imidazoles can be prepared by condensing metalated isocyanides with nitrogen-containing electrophiles. organic-chemistry.org
Despite the numerous methods available for isocyanide-mediated heterocycle synthesis, specific examples detailing the application of this compound in the high-yield synthesis of particular heterocyclic scaffolds are not extensively documented in peer-reviewed literature.
Role in Diversity-Oriented Synthesis (DOS) and Combinatorial Library Generation
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore novel areas of chemical space and identify new biological probes and drug leads. Isocyanide-based multicomponent reactions are central to DOS strategies due to their ability to rapidly assemble complex molecules from simple starting materials. wikipedia.orgresearchgate.net
Contribution to Research in Advanced Materials Development via Isocyanide-Incorporated Structures
Isocyanides are excellent ligands for a wide range of transition metals, forming stable coordination complexes. researchgate.net This property is being explored for the development of advanced materials with novel electronic, optical, or catalytic properties. The steric bulk of the mesityl group in this compound can be exploited to create specific coordination environments around a metal center, influencing the structure and properties of the resulting material.
Research in this area includes the study of coordination polymers and metal-organic frameworks (MOFs), where isocyanides can act as linkers or modulating ligands. youtube.comgoogle.commdpi.com While the synthesis of various MOFs and coordination polymers is an active area of research, the specific incorporation of this compound into such structures is not widely reported. However, studies on related bulky isocyanide ligands suggest that they can enforce low coordination numbers and lead to unique structural motifs.
Exploration of Bioactive Molecules Derived from this compound in Chemical Biology Research
The exploration of the biological activity of molecules derived from this compound is an emerging area of interest. A recent study investigated the antibiotic properties of a range of isocyanides and found that some possess activity against bacterial pathogens. nih.gov The mechanism of action for one of the hit compounds was determined to be the covalent targeting of essential metabolic enzymes. nih.gov
While this study highlights the potential of isocyanides as a class of bioactive molecules, the specific screening of this compound or its direct derivatives was not detailed in the report. The structural characteristics of this compound, particularly the bulky and lipophilic mesityl group, could influence the pharmacokinetic and pharmacodynamic properties of its derivatives, making it a potentially interesting scaffold for future chemical biology research. However, at present, there is a limited body of literature specifically detailing the biological activities of compounds derived from this particular isocyanide.
Future Research Directions and Outlook for 2,4,6 Trimethylphenyl Isocyanide
Development of Novel and Sustainable Synthetic Methodologies
The classical synthesis of isocyanides often involves the dehydration of formamides or the carbylamine reaction, which can utilize hazardous reagents and generate significant waste. orgsyn.orgorgsyn.org A documented method for preparing 2,4,6-trimethylphenyl isocyanide involves reacting 2,4,6-trimethylaniline (B148799) with formic acid, followed by treatment with phosgene, a highly toxic chemical. researchgate.net Future research must prioritize the development of more sustainable and efficient synthetic routes.
Key areas for exploration include:
Catalytic Dehydration: Investigating new catalytic systems for the dehydration of N-(2,4,6-trimethylphenyl)formamide that avoid stoichiometric, harsh dehydrating agents. This could involve exploring novel metal or organocatalysts that operate under milder conditions with higher atom economy.
Phase-Transfer Catalysis: Optimizing phase-transfer catalysis methods, such as the Makosza reaction, for the synthesis of sterically hindered aryl isocyanides. orgsyn.org Research could focus on developing more efficient and recyclable phase-transfer catalysts.
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry offers enhanced safety, particularly when handling hazardous intermediates, and allows for precise control over reaction parameters, potentially leading to higher yields and purity.
Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes inspired by the biosynthesis of natural isocyanide-containing products could lead to highly selective and environmentally benign syntheses. acs.org
A comparison of traditional and potential future synthetic methods is presented below.
| Method | Reagents/Conditions | Advantages | Disadvantages | Future Research Focus |
| Formamide (B127407) Dehydration (Traditional) | N-formamide, POCl₃, pyridine (B92270) | Established method | Use of hazardous reagents, stoichiometric waste | Development of catalytic, milder dehydration agents |
| Carbylamine Reaction (Traditional) | Primary amine, chloroform (B151607), strong base | Direct conversion | Use of toxic chloroform, strong base required orgsyn.org | Greener solvents and base systems, improved catalysts |
| Catalytic Flow Synthesis (Future) | N-formamide, solid-supported catalyst | Improved safety, scalability, process control | Initial setup costs, catalyst development needed | Design of robust and reusable heterogeneous catalysts |
| Biocatalytic Synthesis (Future) | Amine precursor, engineered enzymes | High selectivity, green conditions | Enzyme discovery and engineering challenges | Identification and optimization of suitable enzymes |
Expanding the Scope of Unprecedented Isocyanide Reactivity
The steric bulk of the mesityl group in this compound is not a limitation but an asset that can be exploited to uncover novel reaction pathways. While less sterically hindered isocyanides readily undergo polymerization or form complex mixtures, the steric shielding in mesityl isocyanide can suppress these undesired reactions, allowing for the isolation and study of unique intermediates and products. nih.govresearchgate.net
Future research should focus on:
Frustrated Lewis Pair (FLP) Chemistry: Investigating the reactivity of this compound with bulky Lewis acids and bases to activate small molecules (e.g., CO₂, H₂, SO₂) in an FLP manner.
Novel Cycloaddition Reactions: Exploring its participation in [n+1] cycloadditions with novel dipolar or unsaturated partners, where its steric hindrance could control regioselectivity and stereoselectivity in ways not possible with smaller isocyanides. acs.org
Controlled Insertion Reactions: Utilizing its unique properties to control insertion reactions into metal-carbon or metal-heteroatom bonds, potentially leading to the synthesis of novel organometallic complexes and catalytic cycles. kyushu-u.ac.jp
Radical Chemistry: Further exploring its role in radical reactions, building upon findings where the isocyano group can act as an N1 synthon in oxidative coupling processes. organic-chemistry.org The steric hindrance could influence the stability and reactivity of radical intermediates.
Rational Design of Next-Generation Isocyanide-Based Ligands and Organocatalysts
Isocyanides are excellent ligands for transition metals, acting as analogues to carbon monoxide but with more tunable electronic properties. escholarship.org The steric bulk of this compound is particularly advantageous in ligand design, as it can create a well-defined coordination sphere around a metal center, influencing catalytic activity and selectivity. nih.govnih.gov
Future directions in this area include:
Asymmetric Catalysis: Incorporating this compound into chiral ligand scaffolds. The defined steric environment it creates could be crucial for achieving high enantioselectivity in a variety of metal-catalyzed transformations.
Organocatalysis: Designing novel organocatalysts where the isocyanide group acts as the catalytic center. The mesityl group would provide steric protection and could be functionalized to include other catalytic moieties.
Supramolecular Chemistry: Using this compound as a building block for constructing complex supramolecular assemblies and metal-organic frameworks (MOFs). Its rigid structure and defined coordination vector are ideal for predictable self-assembly. Research into its noncovalent interactions, such as hydrogen and halogen bonding, will be crucial for the design of new materials. acs.orgnih.gov
| Catalyst/Ligand Type | Design Principle | Potential Application | Research Goal |
| Chiral Metal Complex | Mesityl group as a bulky stereodirecting element | Asymmetric hydrogenation, C-C bond formation | Achieving >99% enantiomeric excess in key reactions |
| Isocyanide Organocatalyst | Isocyanide as a nucleophilic/electrophilic center | Acylation, conjugate addition | Developing metal-free catalytic systems with broad substrate scope |
| Metal-Organic Frameworks | Linear coordination geometry of the isocyanide | Gas storage, separation, heterogeneous catalysis | Synthesizing highly porous and stable frameworks with tunable properties |
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A thorough understanding of reaction mechanisms is essential for the rational design of new reactions and catalysts. The integration of advanced analytical and computational methods is critical for elucidating the complex behavior of this compound.
Future research efforts should leverage:
In Situ Spectroscopy: Employing techniques like in situ IR, NMR, and Raman spectroscopy to monitor reactions in real-time. This can help identify transient intermediates and provide kinetic data that is often missed by conventional analysis of final products. nih.govkyushu-u.ac.jp
Advanced Mass Spectrometry: Using techniques like electrospray ionization-mass spectrometry (ESI-MS) to detect and characterize reaction intermediates, including charged or highly reactive species. mdpi.com
Crystallography: X-ray diffraction studies of reaction intermediates or stable complexes can provide precise structural information, offering insights into bonding and steric interactions. nih.govnih.gov Understanding the solid-state interactions is also key for materials design. acs.orgnih.gov
Computational Chemistry: Utilizing Density Functional Theory (DFT) and other high-level computational methods to model reaction pathways, calculate transition state energies, and understand the electronic structure of intermediates. nih.govmdpi.com This can predict reactivity and guide experimental design.
| Technique | Information Gained | Research Application |
| In Situ IR/NMR Spectroscopy | Real-time concentration profiles of reactants, intermediates, products | Kinetic analysis, mechanistic pathway elucidation nih.govkyushu-u.ac.jp |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths/angles | Characterization of stable complexes and trapped intermediates nih.gov |
| Mass Spectrometry | Identification of intermediates and products by mass-to-charge ratio | Mechanistic studies of complex reaction mixtures mdpi.com |
| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries, electronic properties | Predicting reactivity, rationalizing selectivity, guiding catalyst design mdpi.com |
Emerging Interdisciplinary Applications and Translational Research Opportunities
The unique properties of this compound open doors to applications beyond traditional organic synthesis, creating opportunities for interdisciplinary and translational research.
Promising areas for future exploration include:
Materials Science: The steric bulk and electronic properties of mesityl isocyanide make it an interesting candidate for the synthesis of novel polymers and materials. For instance, while it can suppress unwanted polymerization, under specific catalytic conditions, it could lead to the formation of highly ordered, chiral helical polyisocyanides with unique optical or electronic properties. nih.gov
Medicinal Chemistry: Isocyanides are increasingly recognized as valuable pharmacophores. acs.org The mesityl group can be used to modulate the lipophilicity and metabolic stability of a drug candidate. Future work could involve incorporating the this compound moiety into bioactive scaffolds to develop new therapeutic agents, for example, as tubulin polymerization inhibitors or in other anticancer strategies. nih.gov
Chemical Biology: Developing probes and labeling agents based on this compound. Its specific reactivity could be harnessed for bio-orthogonal ligation reactions, allowing for the selective labeling of biomolecules in complex biological systems.
The translation of fundamental research on this compound into practical applications will require collaboration between synthetic chemists, materials scientists, and biomedical researchers.
Q & A
Basic Research Questions
Q. How can the structural and electronic properties of 2,4,6-trimethylphenyl isocyanide be experimentally characterized for research applications?
- Methodology : Utilize X-ray crystallography to resolve bond distances and angles in the aromatic and isocyanide moieties, as demonstrated in structural studies of analogous compounds like N-(2,4,6-trimethylphenyl)acetamides . Pair this with spectroscopic techniques (e.g., NMR) to analyze electronic effects of methyl substituents on the isocyanide group. Compare crystallographic data with computational models (DFT) to validate steric and electronic contributions.
Q. What synthetic routes are optimal for preparing this compound with high purity and yield?
- Methodology : Adapt protocols from nickel-catalyzed reactions, such as those involving bis(1,5-cyclooctadiene)nickel and imidazolium chloride catalysts in 1,4-dioxane . Optimize reaction parameters (temperature, solvent polarity) to minimize byproducts. Monitor purity via GC-MS or HPLC, and confirm functional group integrity using IR spectroscopy (C≡N stretch ~2100–2150 cm).
Q. How can researchers safely handle this compound in laboratory settings?
- Methodology : Follow safety protocols for isocyanides, including use of fume hoods, nitrile gloves, and spill containment measures. Reference safety data sheets (SDS) for related compounds (e.g., 2,3,6-trimethylphenol) to assess toxicity and reactivity risks . Store under inert gas (argon) to prevent decomposition.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in multicomponent reactions (e.g., Ugi or Passerini reactions)?
- Methodology : Conduct kinetic studies to identify rate-determining steps, such as nucleophilic attack on the isocyanide carbon. Use isotopic labeling (-isocyanide) to track bonding pathways. Compare with computational studies (e.g., DFT-based transition-state analysis) to map steric effects from the trimethylphenyl group .
Q. How do steric effects from the 2,4,6-trimethylphenyl group influence coordination chemistry with transition metals?
- Methodology : Synthesize metal complexes (e.g., Pd or Ru) and analyze coordination geometry via X-ray diffraction. Compare ligand behavior with less hindered analogs (e.g., phenyl isocyanide) to quantify steric parameters (Tolman cone angles). Electrochemical studies (cyclic voltammetry) can reveal electronic tuning of metal centers .
Q. What strategies resolve contradictions in reported crystallographic data for derivatives of this compound?
- Methodology : Perform meta-analyses of structural databases (e.g., Cambridge Structural Database) to identify outliers. Re-examine sample preparation (e.g., solvent choice, crystallization conditions) to isolate polymorphic variations. Validate findings using high-resolution synchrotron XRD .
Q. How can computational modeling predict the thermodynamic stability of this compound under varying reaction conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
